2-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide
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Overview
Description
2-ETHOXY-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]BENZAMIDE is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]BENZAMIDE typically involves the formation of the imidazole ring followed by the attachment of the ethoxy and benzamide groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring under mild conditions . The reaction conditions are generally tolerant to a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the benzamide group, converting it to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of the benzamide group results in the corresponding amine .
Scientific Research Applications
2-ETHOXY-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, agrochemicals, and other functional materials.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H17N3O2/c1-2-19-13-6-4-3-5-12(13)14(18)16-8-7-11-9-15-10-17-11/h3-6,9-10H,2,7-8H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
YZFGLANUXMWVBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CN=CN2 |
Origin of Product |
United States |
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